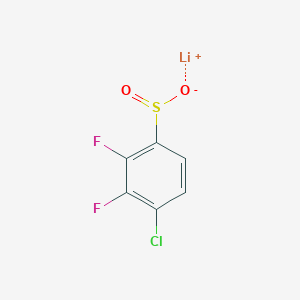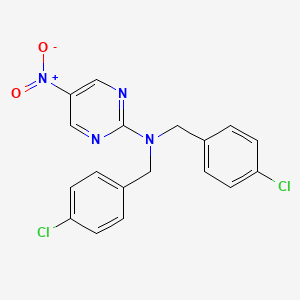![molecular formula C17H16N2O4S2 B2362616 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 904450-95-9](/img/structure/B2362616.png)
2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H6N2O2S2 . It has a molecular weight of 238.3 g/mol . The compound contains a total of 22 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 sulfone .
Molecular Structure Analysis
The compound has a complex structure with a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole core is substituted at the 3-position with a dioxidothio group, and at the 2-position with an acetonitrile group . The InChI code for the compound is InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.3 g/mol . It has a XLogP3 value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 237.98706979 g/mol . The topological polar surface area of the compound is 104 Ų . The compound has a heavy atom count of 15 . The formal charge of the compound is 0 . The complexity of the compound, as computed by Cactvs, is 427 .科学的研究の応用
Synthesis and Antitumor Activity
- Research involving similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, demonstrates potential antitumor activity. These compounds, featuring different heterocyclic rings, have shown significant anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antiparasitic Applications
- Early studies on related structures, such as 4-amino-2-ethoxybenzoic acid derivatives, have demonstrated anticoccidial activity, indicating potential applications of these compounds in treating parasitic infections (Rogers et al., 1964).
Antioxidant Activity
- Benzothiazole derivatives, including those with isothiourea structures, have been evaluated for their antioxidant properties. For instance, studies have shown that these compounds can effectively scavenge free radicals and offer protection against oxidative stress-induced toxicity, suggesting their utility in developing antioxidant therapies (Cabrera-Pérez et al., 2016).
Synthesis of Heterocyclic Compounds
- The versatility of similar structures has been exploited in the synthesis of various heterocyclic compounds with potential biological activities. For example, the creation of polyfunctionally substituted heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has led to derivatives with promising antitumor activities (Shams et al., 2010).
Antibacterial and Anti-inflammatory Agents
- Compounds incorporating benzothiazole structures have also been investigated for their antibacterial and anti-inflammatory properties. For instance, the synthesis of new benzothiazole acylhydrazones has shown significant anticancer activity, highlighting the therapeutic potential of these derivatives in treating various inflammatory and bacterial infections (Osmaniye et al., 2018).
特性
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-2-23-13-9-7-12(8-10-13)18-16(20)11-24-17-14-5-3-4-6-15(14)25(21,22)19-17/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOADEIPPMHYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)




![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)

